2-chloro-6-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
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Description
2-chloro-6-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H14ClFN4O2 and its molecular weight is 396.81. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Research has focused on synthesizing diverse derivatives of imidazo[1,2-b]pyridazines, exploring their chemical reactivity, and confirming their structures through X-ray analyses. Such studies contribute to the understanding of the structural basis for their biological activities and provide a foundation for designing new compounds with enhanced efficacy (Barlin et al., 1994).
Biological Evaluation for Therapeutic Potential
- Imidazo[1,2-b]pyridazine derivatives have been evaluated for their binding affinity to central nervous system receptors, indicating their potential as therapeutic agents for disorders involving the benzodiazepine receptors (Barlin et al., 1996). Additionally, the synthesis and biological evaluation of fluorinated imidazo[1,2-a]pyridines for studying peripheral benzodiazepine receptors using positron emission tomography highlight the role of such compounds in neurodegenerative disorder research (Fookes et al., 2008).
Antimicrobial and Antiproliferative Activities
- Novel heterocyclic compounds, including derivatives of imidazo[1,2-b]pyridazines, have shown antimicrobial and antiproliferative activities. These findings support their potential in developing new treatments for infectious diseases and cancer (Fahim et al., 2021).
Antiviral Drug Discovery
- Imidazo[1,2-b]pyridazine compounds are part of broader research efforts in antiviral drug discovery. Studies have explored various chemical classes for their potential to treat viral infections, underscoring the importance of structural diversity in developing effective antiviral therapies (De Clercq, 2009).
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2/c1-28-18-9-8-17-24-16(11-26(17)25-18)12-4-2-5-13(10-12)23-20(27)19-14(21)6-3-7-15(19)22/h2-11H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPZWNKYOIADIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.